1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one
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Overview
Description
1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one is a chemical compound that features an oxirane ring and a hydroxymethyl group. This compound is notable for its unique structure, which includes both an epoxide and an enone functional group. These features make it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one typically involves the epoxidation of an appropriate precursor. One common method is the reaction of 3,7-dimethyloct-6-en-1-one with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one involves the reactivity of its oxirane ring and enone group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone .
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol
- 2-[4-(Oxiran-2-yl)butyl]oxirane
- Oxirane, 2-methyl-, oligomeric reaction products with oxirane, ether with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (3:1)
Uniqueness
1-[3-(Hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one is unique due to its combination of an oxirane ring and an enone group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Properties
CAS No. |
62500-14-5 |
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Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)oxiran-2-yl]-3,7-dimethyloct-6-en-1-one |
InChI |
InChI=1S/C13H22O3/c1-9(2)5-4-6-10(3)7-11(15)13-12(8-14)16-13/h5,10,12-14H,4,6-8H2,1-3H3 |
InChI Key |
KHIFFLXNXCNPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)C1C(O1)CO |
Origin of Product |
United States |
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